6-Butyl-2-azaspiro[3.3]heptane hydrochloride
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Overview
Description
6-butyl-2-azaspiro[3.3]heptane;hydrochloride is a spirocyclic compound that has garnered attention in the fields of synthetic and medicinal chemistry. The unique structure of this compound, characterized by a spirocyclic scaffold, makes it a valuable building block for drug design and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-2-azaspiro[3.3]heptane;hydrochloride typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . For example, the reaction of diisopropyl malonate with 2-phenyl-5,5-di(bromomethyl)-1,3-dioxane under controlled temperature conditions can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for 6-butyl-2-azaspiro[3.3]heptane;hydrochloride are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar approaches could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-butyl-2-azaspiro[3.3]heptane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to the parent compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted analogs .
Scientific Research Applications
6-butyl-2-azaspiro[3.3]heptane;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-butyl-2-azaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets. The spirocyclic scaffold allows the compound to fit into binding sites of enzymes and receptors, modulating their activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid: A derivative with an amino group and carboxylic acid functionality.
tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride: A related compound with a tert-butyl group and carboxylate functionality.
Uniqueness
6-butyl-2-azaspiro[3.3]heptane;hydrochloride is unique due to its butyl group, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H20ClN |
---|---|
Molecular Weight |
189.72 g/mol |
IUPAC Name |
6-butyl-2-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-2-3-4-9-5-10(6-9)7-11-8-10;/h9,11H,2-8H2,1H3;1H |
InChI Key |
SDXVIPGLHJILDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC2(C1)CNC2.Cl |
Origin of Product |
United States |
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